Sarcosine

説明

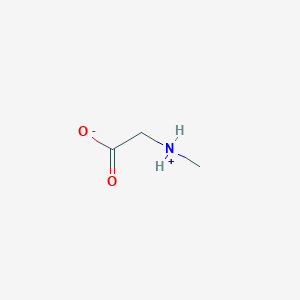

Structure

3D Structure

特性

IUPAC Name |

2-(methylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-24-0, Array, 61791-59-1 (hydrochloride salts) | |

| Record name | Glycine, N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047025 | |

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL | |

| Record name | SID57264366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000017 [mmHg] | |

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-97-1, 25951-24-0, 68411-97-2 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polysarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025951240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC118114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z711V88R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (Decomposes) (NTP, 1992), 208 °C | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sarcosine Metabolism and Intermediary Pathways

Biosynthesis of Sarcosine

This compound is primarily synthesized through the methylation of glycine (B1666218).

Glycine N-Methyltransferase (GNMT) Activity and S-Adenosylmethionine (SAM) Dependence

This compound biosynthesis occurs through the methylation of glycine, a reaction catalyzed by the enzyme glycine N-methyltransferase (GNMT) taylorandfrancis.comontosight.ai. This is a cytosolic enzyme taylorandfrancis.complos.org. GNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, resulting in the formation of this compound and S-adenosylhomocysteine (SAH) ontosight.aiplos.orgnih.govresearchgate.net.

The reaction can be represented as:

Glycine + SAM → this compound + SAH ontosight.aiplos.org

GNMT plays a fundamental role in regulating the cellular SAM/SAH ratio, which is crucial for many methyltransferase reactions. plos.organnalsgastro.gr GNMT has a relatively high Km value for SAM and is weakly inhibited by SAH compared to other methyltransferases, allowing it to exhibit appreciable activity at physiological SAM and SAH levels. annalsgastro.gr The enzyme's activity is also regulated by 5-methyltetrahydrofolate, which inhibits its catalysis. plos.orgresearchgate.net GNMT is abundant in the liver and is also present in other tissues. plos.organnalsgastro.gr

Dimethylglycine Dehydrogenase (DMGDH) and Choline (B1196258) Metabolism

This compound is also formed as an intermediate in the catabolism of choline to glycine. hmdb.cawikipedia.orgsmpdb.ca This pathway involves the conversion of dimethylglycine (DMG) to this compound, catalyzed by the mitochondrial matrix enzyme dimethylglycine dehydrogenase (DMGDH). smpdb.caresearchgate.netsigmaaldrich.comnih.govgenecards.org DMGDH catalyzes the oxidative demethylation of dimethylglycine to form this compound. smpdb.canih.govgenecards.org

The conversion of choline to glycine via DMG involves several steps:

Choline is transported into the mitochondrial matrix. smpdb.ca

Choline is oxidized to betaine (B1666868) aldehyde by choline dehydrogenase. smpdb.ca

Betaine aldehyde is converted to betaine. smpdb.ca

Betaine reacts with homocysteine to form dimethylglycine and L-methionine, catalyzed by betaine-homocysteine S-methyltransferase 1. smpdb.ca

Dimethylglycine is transported into the mitochondrial matrix. smpdb.ca

Dimethylglycine reacts with tetrahydrofolate to form this compound and 5-methyltetrahydrofolic acid, catalyzed by dimethylglycine dehydrogenase. smpdb.caresearchgate.net

Both DMGDH and this compound dehydrogenase are mitochondrial flavoproteins that require folate as a cofactor. nih.govgenecards.orgpsu.edu They are among the major folate-binding proteins in rat liver. psu.edu

Catabolism and Degradation of this compound

This compound is rapidly degraded, primarily back to glycine. hmdb.cawikipedia.org

This compound Dehydrogenase (SARDH) Activity and Glycine Formation

The primary enzyme responsible for this compound catabolism is this compound dehydrogenase (SARDH). hmdb.cawikipedia.orgtaylorandfrancis.comcreative-enzymes.comresearchgate.net SARDH is a mitochondrial enzyme nih.govcreative-enzymes.comwikipedia.orgscbt.com that catalyzes the N-demethylation of this compound to produce glycine. creative-enzymes.comwikipedia.orgscbt.com This reaction is an oxidative demethylation. wikipedia.orgscbt.comebi.ac.uk

The reaction catalyzed by SARDH can proceed with or without the presence of tetrahydrofolate. wikipedia.org Under anaerobic conditions and without tetrahydrofolate, formaldehyde (B43269) is formed after the N-demethylation of this compound. wikipedia.org In the presence of tetrahydrofolate, this compound dehydrogenase binds to tetrahydrofolate and converts it to 5,10-methylenetetrahydrofolate. wikipedia.org

The general chemical reaction catalyzed by this compound dehydrogenase is: this compound + acceptor + H₂O ⇌ glycine + formaldehyde + reduced acceptor wikipedia.org

Under anaerobic conditions without tetrahydrofolate, the reaction is: this compound + H₂O + O₂ → glycine + formaldehyde + H₂O wikipedia.org

SARDH is closely related to dimethylglycine dehydrogenase, and both enzymes use FAD as a cofactor. nih.govcreative-enzymes.comwikipedia.org SARDH is linked by electron-transferring flavoprotein (ETF) to the respiratory redox chain. creative-enzymes.com

This compound Oxidase Pathway

This compound can also be degraded by this compound oxidase (SOX). abcam.comebi.ac.ukmdpi.com this compound oxidase catalyzes the oxidative demethylation of this compound to form glycine, formaldehyde, and hydrogen peroxide. abcam.comebi.ac.ukresearchgate.netontosight.ai This pathway is utilized by various microorganisms, including bacteria like Pseudomonas and Lysinibacillus sphaericus. abcam.commdpi.comigem.wikinih.gov In some microorganisms, the this compound oxidase pathway is involved in the degradation of glyphosate (B1671968), leading to this compound and phosphate, with this compound further processed to glycine. mdpi.comnih.gov

This compound oxidase is a flavoprotein oxidase abcam.comebi.ac.ukontosight.ai that utilizes oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct. abcam.comresearchgate.netontosight.ai The enzyme's active site contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which facilitates the transfer of electrons during the oxidation reaction. ebi.ac.ukontosight.ai

Studies investigating the reaction mechanism of monomeric this compound oxidase (MSOX) have explored several possibilities, including single-electron transfer, hydride-transfer, and polar mechanisms. researchgate.netrsc.orgrsc.orgrsc.org Theoretical studies suggest that a hydride-transfer pathway is the most energetically favorable. researchgate.netrsc.orgrsc.org However, the transfer is described as a hydrogen atom state (H˙) rather than a hydride state (H⁻), with a simultaneous single electron transfer from this compound to the flavin. researchgate.netrsc.org This mechanism has been labeled as "hydrogen-atom-coupled electron-transfer" (HACET). researchgate.netrsc.orgrsc.org Positively charged residues near the active site, such as Arg49, Arg52, and Lys348, play a role in stabilizing the this compound-flavin complex through strong Coulombic interactions. rsc.org

The mechanism involves the oxidation of the bond between the nitrogen and methyl carbon atoms of this compound. rsc.org

Here is a summary of key enzymes and their roles in this compound metabolism:

| Enzyme | EC Number | Role in this compound Metabolism | Location | Cofactors/Notes |

| Glycine N-methyltransferase | EC 2.1.1.20 | This compound Biosynthesis | Cytosol | S-Adenosylmethionine (SAM), Inhibited by 5-MTHF plos.orgresearchgate.netannalsgastro.gr |

| Dimethylglycine Dehydrogenase | EC 1.5.99.2 | This compound Biosynthesis | Mitochondrial Matrix | FAD, Folate nih.govgenecards.orgpsu.edu |

| This compound Dehydrogenase | EC 1.5.99.1 | This compound Catabolism | Mitochondrial Matrix | FAD, Folate (optional for formaldehyde formation) nih.govpsu.educreative-enzymes.comwikipedia.org |

| This compound Oxidase | EC 1.5.3.1 | This compound Catabolism | Cytoplasm (Microbial) | FAD abcam.comebi.ac.ukresearchgate.netontosight.ai |

Here is a table summarizing the substrates and products of the key enzymatic reactions:

| Enzyme | Substrate(s) | Product(s) |

| Glycine N-methyltransferase | Glycine, S-Adenosylmethionine | This compound, S-Adenosylhomocysteine ontosight.aiplos.org |

| Dimethylglycine Dehydrogenase | Dimethylglycine, Tetrahydrofolate | This compound, 5-Methyltetrahydrofolic acid smpdb.caresearchgate.net |

| This compound Dehydrogenase | This compound, Acceptor, H₂O | Glycine, Formaldehyde, Reduced Acceptor wikipedia.org |

| This compound Oxidase | This compound, O₂ | Glycine, Formaldehyde, Hydrogen Peroxide abcam.comebi.ac.ukresearchgate.netontosight.ai |

Biological Significance of this compound Oxidase in Microorganisms

This compound oxidase (SOX), also known as this compound:oxygen oxidoreductase (demethylating), is an enzyme found in various microorganisms, including bacteria and fungi. This enzyme plays a crucial role in the catabolism of this compound, enabling these microbes to utilize this compound as a source of carbon and energy. SOX catalyzes the oxidative demethylation of this compound to glycine, formaldehyde, and hydrogen peroxide. This reaction is flavin-dependent, typically utilizing flavin adenine dinucleotide (FAD) as a cofactor. Some forms of SOX, particularly heterotetrameric versions, can also utilize flavin mononucleotide (FMN) and nicotinamide (B372718) adenine dinucleotide (NAD) and are involved in the synthesis of 5,10-methylenetetrahydrofolate. The biological significance of this compound oxidase in microorganisms lies in its contribution to nutrient acquisition and energy production through the degradation of methylated compounds like this compound.

Formaldehyde and Formic Acid Metabolism

The oxidative demethylation of this compound by this compound dehydrogenase or this compound oxidase produces formaldehyde. Formaldehyde is a highly reactive molecule that is rapidly metabolized within the cell. It can be oxidized to formic acid. Formic acid then enters the one-carbon metabolic pathway, where it can be converted to 10-formyltetrahydrofolate (10-CHO-THF). 10-CHO-THF is a key one-carbon carrier that can donate its formyl group for various biosynthetic reactions, or it can be further oxidized to carbon dioxide. This metabolic route highlights how the carbon atom removed from this compound is channeled into the central network of one-carbon metabolism.

This compound's Role in One-Carbon Metabolism and Methylation Cycle

This compound plays a significant role in one-carbon metabolism, a network of interconnected pathways involving the transfer of one-carbon units, primarily methyl groups. This network is essential for various cellular processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions.

This compound is both a product and a substrate within this system. It is formed by the methylation of glycine via GNMT, a reaction that consumes SAM and produces S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of many methyltransferases, and the ratio of SAM to SAH is a key indicator of the cell's methylation capacity. This compound metabolism back to glycine by SARDH contributes a one-carbon unit, which can eventually enter the folate cycle to form 5,10-methylenetetrahydrofolate. This demonstrates this compound's direct involvement in the flux of one-carbon units.

Contribution to Nucleic Acid Synthesis

One-carbon metabolism, heavily influenced by this compound metabolism, is crucial for the synthesis of purines and thymidylate, essential components of DNA and RNA. The one-carbon units carried by tetrahydrofolate derivatives, such as 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, are directly incorporated into the purine (B94841) ring structure and the methyl group of thymidine (B127349) monophosphate. By contributing one-carbon units through its metabolic conversion, this compound indirectly supports the de novo synthesis of nucleic acids, which is vital for cell growth and division.

Impact on DNA Methylation

DNA methylation, a key epigenetic modification, involves the transfer of a methyl group to cytosine bases in DNA, primarily at CpG dinucleotides. This reaction is catalyzed by DNA methyltransferases (DNMTs) and utilizes SAM as the methyl donor. As mentioned earlier, this compound synthesis by GNMT consumes SAM and produces SAH. Changes in this compound levels can therefore influence the cellular SAM:SAH ratio, thereby impacting the activity of DNMTs and consequently affecting global and gene-specific DNA methylation patterns. Research suggests that this compound can stimulate DNA methyltransferases and increase global DNA methylation in certain cell types. Furthermore, this compound has been implicated in altering levels of 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), modifications associated with DNA methylation and demethylation processes.

This compound's Role in One-Carbon Metabolism and Methylation Cycle

This compound plays a significant role in one-carbon metabolism, a network of interconnected pathways involving the transfer of one-carbon units, primarily methyl groups. This network is essential for various cellular processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions.

This compound is both a product and a substrate within this system. It is formed by the methylation of glycine via GNMT, a reaction that consumes SAM and produces S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of many methyltransferases, and the ratio of SAM to SAH is a key indicator of the cell's methylation capacity. This compound metabolism back to glycine by SARDH contributes a one-carbon unit, which can eventually enter the folate cycle to form 5,10-methylenetetrahydrofolate. This demonstrates this compound's direct involvement in the flux of one-carbon units.

Contribution to Nucleic Acid Synthesis

One-carbon metabolism, heavily influenced by this compound metabolism, is crucial for the synthesis of purines and thymidylate, essential components of DNA and RNA. The one-carbon units carried by tetrahydrofolate derivatives, such as 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, are directly incorporated into the purine ring structure and the methyl group of thymidine monophosphate. By contributing one-carbon units through its metabolic conversion, this compound indirectly supports the de novo synthesis of nucleic acids, which is vital for cell growth and division.

Impact on DNA Methylation

DNA methylation, a key epigenetic modification, involves the transfer of a methyl group to cytosine bases in DNA, primarily at CpG dinucleotides. This reaction is catalyzed by DNA methyltransferases (DNMTs) and utilizes SAM as the methyl donor. As mentioned earlier, this compound synthesis by GNMT consumes SAM and produces SAH. Changes in this compound levels can therefore influence the cellular SAM:SAH ratio, thereby impacting the activity of DNMTs and consequently affecting global and gene-specific DNA methylation patterns. Research suggests that this compound can stimulate DNA methyltransferases and increase global DNA methylation in certain cell types. Furthermore, this compound has been implicated in altering levels of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), modifications associated with DNA methylation and demethylation processes.

Interconnections with Amino Acid Metabolism (e.g., Glycine, Serine, Methionine)

This compound metabolism is deeply intertwined with the metabolism of several key amino acids, notably glycine, serine, and methionine.

Glycine is both a precursor and a product of this compound. This compound is synthesized from glycine through methylation, and conversely, this compound is broken down to glycine through demethylation. This reversible conversion links this compound directly to the cellular glycine pool.

Serine is a major source of one-carbon units for the folate cycle, particularly through the action of serine hydroxymethyltransferase (SHMT), which converts serine to glycine and 5,10-methylenetetrahydrofolate. Since this compound metabolism is connected to the folate cycle and glycine metabolism, changes in serine availability and metabolism can indirectly affect this compound levels and the flux of one-carbon units through pathways involving this compound.

Methionine is central to the methylation cycle as it is the precursor for SAM, the universal methyl donor. SAM is consumed in the synthesis of this compound from glycine. The subsequent metabolism of this compound can contribute to the regeneration of methionine through the one-carbon cycle and the remethylation of homocysteine. Thus, this compound metabolism is an integral part of the broader network that includes methionine and its role in cellular methylation processes. The interplay between this compound, glycine, serine, and methionine highlights the interconnected nature of amino acid metabolism and one-carbon metabolism.

Molecular and Cellular Mechanisms of Sarcosine Action

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Sarcosine, an N-methyl derivative of the amino acid glycine (B1666218), exerts a significant influence on glutamatergic neurotransmission through its interaction with N-Methyl-D-Aspartate (NMDA) receptors. nih.gov The activation of NMDA receptors is a complex process that requires the binding of not only the primary agonist, glutamate (B1630785), but also a co-agonist at the glycine modulatory site, located on the GluN1 subunit of the receptor. mdpi.com this compound's modulation of NMDA receptor function is multifaceted, involving both indirect and direct mechanisms that ultimately enhance receptor activity. nih.govresearchgate.net This potentiation of NMDA receptor function is a key area of investigation for understanding the therapeutic potential of this compound in central nervous system disorders. medpath.comfrontiersin.org

Glycine Transporter 1 (GlyT1) Inhibition

A primary and well-established mechanism of this compound's action is its role as a competitive inhibitor of the Glycine Transporter 1 (GlyT1). nih.govmedchemexpress.commdpi.com GlyT1 is a protein primarily located on glial cells, particularly astrocytes, that is responsible for the reuptake of glycine from the synaptic cleft. nih.govoup.com By competitively binding to GlyT1, this compound effectively blocks this reuptake process. mdpi.com This inhibition leads to an increase in the extracellular concentration of glycine in the vicinity of the synapse. medchemexpress.comresearchgate.net

The inhibition of GlyT1 by this compound results in an indirect potentiation of NMDA receptor function. medchemexpress.comresearchgate.net With the reuptake of glycine blocked, its concentration in the synaptic cleft rises, increasing its availability to bind to the glycine modulatory site on the NMDA receptor's GluN1 subunit. nih.gov This enhanced binding of the co-agonist glycine facilitates the opening of the receptor's ion channel upon glutamate binding, thereby potentiating NMDA receptor-mediated neurotransmission. researchgate.net This mechanism is considered a key contributor to the therapeutic effects of this compound. nih.govmedchemexpress.com

The effects of this compound via GlyT1 inhibition are influenced by the specific distribution of this transporter throughout the central nervous system. High concentrations of GlyT1 are found in the spinal cord, brainstem, and cerebellum. nih.gov Moderate levels are present in forebrain regions, including the cortex and hippocampus. nih.gov In contrast, another glycine transporter, GlyT2, is primarily concentrated in the brainstem, cerebellum, and spinal cord. nih.gov This differential distribution suggests that this compound's impact on glycinergic systems is likely more pronounced in forebrain areas where GlyT1 is the predominant glycine transporter, with minimal effects on motor or sensory functions mediated by GlyT2 in other regions. nih.gov Research indicates that GlyT1 is associated with glutamatergic synapses. oup.com

Direct Co-Agonism at the Glycine Modulatory Site of NMDA Receptors

In addition to its indirect effects through GlyT1 inhibition, this compound can also function as a direct co-agonist at the glycine modulatory site of the NMDA receptor. nih.govnih.govnih.govnih.gov Its structural similarity to glycine allows it to bind to and activate this site, thereby directly enhancing NMDA receptor function. nih.govnih.gov Studies using whole-cell recordings from cultured hippocampal neurons have confirmed that this compound acts as an NMDA receptor co-agonist at the glycine binding site. nih.govnih.gov

However, the co-agonist activity of this compound exhibits different properties compared to glycine. Research has shown that NMDA receptor desensitization is less pronounced with this compound as the co-agonist than with glycine. nih.govnih.gov This may lead to a more sustained activation of the receptor. nih.gov

| Property | This compound | Glycine | Reference |

|---|---|---|---|

| NMDA Receptor Desensitization | Less pronounced | More pronounced | nih.govnih.gov |

| Receptor Deactivation | Faster decay of autaptic currents | Slower decay of autaptic currents | nih.gov |

Effects on D-Serine Levels in Cerebrospinal Fluid

This compound has been shown to influence the levels of another important endogenous co-agonist of the NMDA receptor, D-serine. mdpi.comnih.gov Studies in animal models have demonstrated that the administration of this compound leads to an increase in the concentration of D-serine in the cerebrospinal fluid (CSF). nih.gov This elevation of D-serine, which also binds to the glycine modulatory site, provides an additional pathway through which this compound can enhance NMDA receptor function. nih.gov The exact mechanism by which this compound increases D-serine levels is still under investigation.

Influence on NMDA Receptor Subunit Surface Trafficking (e.g., NR1)

| Mechanism | Effect | Reference |

|---|---|---|

| GlyT1 Inhibition | Increases synaptic glycine, indirectly potentiating NMDA receptor function. | nih.govmedchemexpress.com |

| Direct Co-Agonism | Binds to the glycine modulatory site, directly activating the NMDA receptor. | nih.govnih.gov |

| Effect on D-Serine | Increases D-serine levels in the cerebrospinal fluid. | nih.govnih.gov |

| Receptor Trafficking | Regulates the surface trafficking of NMDA receptor subunits. | mdpi.comnih.gov |

Glycine Receptor (GlyR) Agonism

This compound, a derivative of the amino acid glycine, has been identified as a direct agonist at the inhibitory glycine receptor (GlyR). nih.gov This interaction is significant due to the structural similarity between this compound and glycine. nih.gov The agonistic activity of this compound at GlyRs has been demonstrated through whole-cell recordings from cultured embryonic mouse hippocampal neurons. nih.gov In these studies, this compound was shown to evoke a dose-dependent and strychnine-sensitive chloride (Cl-) current. nih.gov The sensitivity of this current to strychnine, a classic GlyR antagonist, confirms the involvement of this receptor.

| Experimental Observation | Conclusion | Supporting Evidence |

|---|---|---|

| Evokes a dose-dependent, strychnine-sensitive Cl- current | This compound directly activates Glycine Receptors. | The current is blocked by the specific GlyR antagonist, strychnine. nih.gov |

| Current is present with GlyT1 blockers (Li+ or NFPS) | GlyR activation is not due to increased glycine from GlyT1 inhibition. | This rules out an indirect mechanism via glycine transport inhibition. nih.gov |

| Cross-inhibition with glycine currents | This compound and glycine compete for the same receptor binding site. | Lack of additivity of the currents suggests a common site of action. nih.gov |

Downstream Signaling Pathways

Research has demonstrated that a single injection of this compound can rapidly activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.orgnih.gov This activation is implicated in the antidepressant-like effects of this compound. frontiersin.orgnih.gov The mTOR pathway is a critical downstream effector of the Brain-Derived Neurotrophic Factor (BDNF)/AKT signaling cascade, which plays a pivotal role in neuronal survival, neuroplasticity, and autophagy. nih.govresearchgate.net BDNF itself is a potent growth factor that supports neuronal function. nih.gov The activation of its receptor, TrkB, can trigger several downstream pathways, including the PI3K/Akt pathway, which is upstream of mTOR. nih.govresearchgate.net The neuroprotective effects of BDNF have been linked to the modulation of autophagy through this PI3K/Akt/mTOR pathway. nih.gov The activation of Akt is known to mediate the anti-apoptotic effects of neurotrophic factors like NGF and BDNF. nih.gov

The antidepressant-like effects of this compound have been shown to require the activation of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR) and the subsequent activation of mTOR signaling. frontiersin.orgnih.gov The administration of an AMPAR inhibitor, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), blocks both the behavioral effects of this compound and its ability to stimulate the mTOR pathway. frontiersin.orgnih.gov This suggests that AMPAR activation is an upstream event necessary for this compound-induced mTOR signaling. frontiersin.orgnih.gov

Furthermore, this compound influences the trafficking of AMPARs to the neuronal membrane. frontiersin.orgnih.gov Studies have shown that acute treatment with this compound significantly increases the phosphorylation of the AMPAR subunit GluR1 at its PKA site. frontiersin.orgnih.gov This phosphorylation event is often considered an indicator of GluR1 membrane insertion. frontiersin.orgnih.gov The enhanced insertion of AMPARs into the postsynaptic membrane can amplify postsynaptic AMPAR levels, leading to increased AMPAR/NMDAR stimulation and downstream neuroproliferative effects through the activation of mTOR and other intracellular signaling cascades. frontiersin.orgnih.gov

| Parameter | Effect of this compound | Significance |

|---|---|---|

| mTOR Signaling Pathway | Rapidly activates | Linked to antidepressant-like effects. frontiersin.orgnih.gov |

| GluR1 Phosphorylation (PKA site) | Significantly increased | Indicates enhanced AMPAR membrane insertion. frontiersin.orgnih.gov |

| Effect of AMPAR inhibitor (NBQX) | Blocks this compound-induced mTOR activation and behavioral effects | Demonstrates that AMPAR activation is upstream of mTOR signaling. frontiersin.orgnih.gov |

Impact on Cellular Oxidative Stress and Reactive Oxygen Species (ROS)

Oxidative stress, which arises from an imbalance between reactive oxygen species (ROS) and the antioxidant defense system, is a key mechanism in the pathogenesis of various neurodegenerative diseases. nih.govresearchgate.net Excessive accumulation of free radicals can lead to oxidative damage to biological macromolecules, impairing neural tissue and cognitive function. nih.gov

In the context of neuroprotection, this compound has demonstrated the ability to alleviate neurotoxicity in both in vitro and in vivo models. nih.govresearchgate.net For instance, in a rat model of aluminum chloride (AlCl3)-induced neurotoxicity, which is associated with increased oxidative stress, administration of this compound showed marked improvement and protection against associated pathologies. nih.govresearchgate.net In vitro studies have also shown that this compound increases the percentage of viable cells in the face of aluminum-induced neurotoxicity. nih.govresearchgate.net

Sarcosine in Neuropsychiatric and Neurological Research

Schizophrenia Pathophysiology and Therapeutic Modalities

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While traditional antipsychotics primarily target the dopaminergic system, there is growing evidence for the involvement of glutamatergic dysfunction in the pathophysiology of schizophrenia, particularly in the negative and cognitive symptoms that are often inadequately addressed by current treatments. mdpi.com

Glutamatergic System Hypofunction Hypothesis

One of the leading hypotheses for the pathophysiology of schizophrenia is the hypofunction of the glutamate (B1630785) system, specifically the NMDA receptor. mdpi.commdpi.comscielo.brnih.gov This hypofunction is thought to play a significant role in the negative and cognitive symptoms observed in patients. mdpi.comresearchgate.net The NMDA receptor requires both glutamate and a co-agonist, such as glycine (B1666218) or D-serine, for activation. researchopenworld.comtandfonline.com Dysfunction in the glutamatergic system, including reduced NMDA receptor function, may involve GABAergic interneurons, leading to disturbed glutamatergic transmission. nih.gov

Efficacy in Ameliorating Negative and Cognitive Symptoms

Accumulating animal and clinical studies suggest that sarcosine, acting as a glycine transporter-1 (GlyT-1) inhibitor, is effective in ameliorating the negative and cognitive symptoms of schizophrenia. mdpi.comresearchgate.netresearchgate.netnih.gov By inhibiting GlyT-1, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor activity. nih.govresearchopenworld.comresearchgate.net

Studies have shown that this compound can lead to significant improvements in scores on scales such as the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS). researchopenworld.comoup.comrima.orgucl.ac.uknih.gov For example, one study found that this compound adjunctive treatment was superior to placebo in reducing both PANSS total scores and SANS scores in patients with acute exacerbation of schizophrenia. rima.orgnih.gov Improvements have been noted in positive, negative, cognitive, and general psychiatric symptom subscales of PANSS with adjunctive this compound. researchopenworld.comucl.ac.uk

Here is a summary of findings on this compound efficacy in schizophrenia:

| Outcome Measure | This compound vs. Placebo (Significance) | This compound vs. D-serine (Significance) | Notes | Source(s) |

| PANSS Total Scores | Superior (p=0.005) | Superior (P<.001) | In chronic and acute exacerbation. oup.comrima.orgnih.gov | oup.comrima.orgnih.gov |

| SANS Scores | Superior (p=0.021, p=0.007, p=0.003) | Superior (p=0.006, p=0.002) | Improvement in negative symptoms. oup.comrima.orgnih.gov | oup.comrima.orgnih.gov |

| PANSS Negative Subscale | Improved | Superior (P≤.04) | oup.comrima.orgnih.govmdpi.com | oup.comrima.orgnih.govmdpi.com |

| PANSS Cognitive Subscale | Improved | Superior (P≤.02) | researchopenworld.comrima.orgnih.gov | researchopenworld.comrima.orgnih.gov |

| PANSS General Psychopathology | Improved | Superior (P≤.04) | researchopenworld.comrima.orgnih.govmdpi.com | researchopenworld.comrima.orgnih.govmdpi.com |

| Quality of Life (QOL) | Superior (p=0.025) | Better effect size | oup.comnih.gov | oup.comnih.gov |

| Global Assessment of Functioning (GAF) | Superior (p=0.042) | Better effect size | oup.comnih.gov | oup.comnih.gov |

| Cognitive Function (Overall) | Positive but insignificant (Meta-analysis) | Improved (Combined with benzoate) | Mixed results across studies. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Neurobiological Correlates (e.g., Hippocampal Function, Neuronal Activity)

Research has explored the neurobiological correlates of this compound's effects in schizophrenia, particularly in brain regions implicated in the disorder, such as the hippocampus and prefrontal cortex. Studies using in vivo calcium imaging in mouse models of NMDA receptor hypofunction have shown that this compound can mitigate abnormalities in neuronal activity in the dorsal CA1 (dCA1) hippocampal neurons induced by MK-801. mdpi.comresearchgate.netnih.govnih.gov This includes alleviating the reduction in neuronal activity and the associated increase in cell-cell correlation, a feature potentially linked to disorganization symptoms in schizophrenia. mdpi.comresearchgate.netnih.gov this compound may also improve synaptic plasticity in the dCA1 region by reducing MK-801-induced hypersynchronization of neuronal activity. researchgate.netnih.gov

Furthermore, studies using proton nuclear magnetic resonance (¹H-NMR) spectroscopy in patients with schizophrenia have investigated the impact of this compound on brain metabolite concentrations. Augmenting antipsychotic treatment with this compound has been shown to influence spectroscopic parameters in the left frontal white matter and dorsolateral prefrontal cortex (DLPFC). nih.govresearchgate.netmdpi.commdpi.com this compound addition increased markers of neuron viability (N-acetylaspartate - NAA) and neuroglial activity (myo-inositol - mI) in the left DLPFC, changes that were associated with clinical improvement. nih.govresearchgate.netmdpi.com In the frontal white matter, this compound augmentation reversed the negative effect of glutamatergic system overstimulation, with a simultaneous increase in the NAA/Creatine (B1669601) (Cr) ratio. mdpi.com These findings suggest that this compound may normalize disturbances in brain metabolism and improve neuron viability and integrity in brain regions relevant to schizophrenia. nih.govmdpi.com

Comparative Efficacy with Other NMDA Receptor Modulators (e.g., D-serine, Glycine)

This compound's efficacy has been compared to that of other NMDA receptor modulators, such as D-serine and glycine, which also act on the glycine modulatory site of the NMDA receptor. mdpi.comnih.govsciencedaily.com While glycine and D-serine have shown potential in improving negative and cognitive symptoms, their efficacy has sometimes been inconsistent, and high doses may be required, potentially leading to peripheral side effects. scielo.brtandfonline.com

Comparative studies suggest that this compound may be more efficacious than D-serine in the treatment of schizophrenia, including effects on quality of life and global function. oup.comnih.gov In a randomized, double-blind, placebo-controlled trial, this compound was found to be superior to both placebo and D-serine in reducing PANSS total scores and SANS scores in patients with acute exacerbation of schizophrenia. rima.orgnih.gov this compound also surpassed D-serine in improving general, positive, negative, and depressive symptoms scores on the PANSS. rima.orgnih.gov This suggests that inhibiting GlyT-1 with this compound may be a more effective strategy for enhancing NMDA function compared to directly stimulating the glycine site with agonists like D-serine. oup.com

A meta-analysis of adjunctive NMDA receptor modulators in chronic schizophrenia indicated that D-serine, N-acetyl-cysteine (NAC), and this compound as adjuncts to non-clozapine antipsychotics showed therapeutic benefit in the treatment of negative and total symptoms. nih.gov Glycine also showed benefit for positive and total symptoms when added to non-clozapine antipsychotics. nih.gov

Potential for Monotherapy and Adjunctive Therapy

This compound has been investigated for its potential as both monotherapy and adjunctive therapy in the treatment of schizophrenia. While some studies have explored this compound as monotherapy, the majority of research has focused on its use as an adjunctive treatment alongside antipsychotic medications. researchopenworld.comresearchgate.netnih.govresearchgate.net

Clinical trials have demonstrated the benefits of this compound as adjunctive therapy in patients with stable chronic schizophrenia and those experiencing acute exacerbations. researchopenworld.comoup.comrima.orgnih.govresearchgate.net As an add-on to antipsychotics (excluding clozapine), this compound has shown positive effects on negative and total symptoms. researchgate.netnih.gov Provisional recommendations (WFSBP-grade 2) have been made for this compound (2 g/day ) for improving negative symptoms in chronic schizophrenia. nih.gov

One study specifically assessed this compound as monotherapy in a small group of patients, with some indication of benefit, particularly at higher doses, but this area requires further investigation with larger trials. researchopenworld.com The potential for this compound to be used as monotherapy is still being explored, with most evidence supporting its role in augmenting the effects of existing antipsychotic treatments, particularly for residual negative and cognitive symptoms. researchgate.netnih.govresearchgate.net

Major Depressive Disorder Research

Beyond schizophrenia, this compound has also been investigated for its potential therapeutic effects in Major Depressive Disorder (MDD). Research suggests that enhancing NMDA receptor function may be a viable approach for treating depression, contrasting with studies focusing on NMDA receptor antagonists like ketamine. sciencedaily.comfrontiersin.orgnih.govjwatch.orgthedoctorwillseeyounow.com

Studies in animal models of depression have shown that this compound can exert antidepressant-like effects. frontiersin.orgnih.govjwatch.org For instance, this compound decreased immobility in the forced swim test and tail suspension test and reversed behavioral deficits in chronic unpredictable stress models in rats. nih.gov

Clinical trials in patients with MDD have also yielded promising results. A randomized, double-blind, citalopram-controlled trial in patients with MDD found that this compound substantially improved scores on depression rating scales, global assessment of function, and remission rates compared to citalopram. sciencedaily.comnih.govjwatch.orgthedoctorwillseeyounow.com this compound-treated patients were more likely and quicker to achieve remission and less likely to drop out of the study. sciencedaily.comnih.govjwatch.org

The mechanisms underlying this compound's antidepressant effects are being explored. One study suggests that this compound may exert these effects by enhancing AMPA receptor-mTOR signaling pathway activity and facilitating AMPA receptor membrane insertion. frontiersin.org This provides a potential explanation for how a compound that enhances NMDA function could have similar antidepressant effects to NMDA antagonists, which might act on different aspects of glutamatergic signaling or downstream pathways like mTOR. frontiersin.orgjwatch.orgthedoctorwillseeyounow.com

This compound has also been explored for neuropsychiatric symptoms in other conditions, such as Parkinson's disease with dementia, where it showed temporal improvement in depression and neuropsychiatric symptoms without exacerbating motor or cognitive features, particularly in patients with mild-moderate severity. nih.gov

Here is a summary of key findings in Major Depressive Disorder research:

| Outcome Measure | This compound vs. Citalopram (Significance) | Notes | Source(s) |

| Hamilton Depression Rating Scale | Substantially improved scores | This compound statistically superior. nih.govjwatch.org | nih.govjwatch.org |

| Clinical Global Impression | Substantially improved scores | nih.gov | nih.gov |

| Global Assessment of Function | Substantially improved scores | This compound statistically superior. nih.govjwatch.org | nih.govjwatch.org |

| Remission Rate | Much more likely and quicker | This compound statistically superior. sciencedaily.comnih.govjwatch.org | sciencedaily.comnih.govjwatch.org |

| Dropout Rate | Less likely | sciencedaily.comnih.govjwatch.org | sciencedaily.comnih.govjwatch.org |

| Depression-like behaviors (Rodents) | Improved | In forced swim test, tail suspension test, chronic unpredictable stress. frontiersin.orgnih.govjwatch.org | frontiersin.orgnih.govjwatch.org |

Antidepressant-Like Effects and Associated Mechanisms

This compound has demonstrated antidepressant-like effects in rodent models and has shown potential in human studies for improving depression-related behaviors. frontiersin.orgnih.govresearchgate.net This effect is thought to be linked to its modulation of the glutamatergic system, particularly through its action as a GlyT1 inhibitor and NMDA receptor co-agonist. frontiersin.orgnih.govresearchgate.net

Studies suggest that this compound's antidepressant-like effects may involve the activation of the AMPA receptor (AMPAR) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.orgnih.gov Research in rats has shown that a single administration of this compound rapidly induced antidepressant-like effects accompanied by increased activation of the mTOR pathway. frontiersin.orgnih.gov These effects were blocked by inhibitors of mTOR or AMPAR, indicating the involvement of this pathway. frontiersin.orgnih.gov Furthermore, this compound treatment was found to enhance AMPAR membrane insertion, potentially contributing to its antidepressant action. frontiersin.orgnih.gov

Neuroinflammatory Modulations

While the provided search results touch upon this compound's effects in conditions where neuroinflammation might be involved, direct research specifically detailing this compound's modulation of neuroinflammation as a primary focus within the context of neuropsychiatric and neurological research was not explicitly detailed in the snippets. Some results mention this compound in the context of diseases with inflammatory components like Alzheimer's disease, but the focus is on neuroprotective or other mechanisms rather than direct anti-neuroinflammatory modulation by this compound itself.

Epilepsy and Seizure Research

This compound has been investigated for its effects on epilepsy and seizures, with research exploring its influence on epileptogenesis, seizure thresholds, and the potential involvement of epigenetic mechanisms. nih.govnih.govresearchgate.netdntb.gov.ua

Anti-epileptogenesis Effects

Experimental evidence suggests that this compound can suppress kindling epileptogenesis in rats. nih.govnih.govresearchgate.net Kindling is a phenomenon where repeated, initially subconvulsive, stimuli lead to progressively stronger and eventually generalized seizures, serving as a model for the development of epilepsy. nih.govresearchgate.net Studies have shown that this compound treatment during the kindling period significantly suppressed the development of seizures and had a lasting suppressive effect during testing periods. nih.govresearchgate.netresearchgate.net This indicates that this compound may possess disease-modifying properties in the context of epileptogenesis. nih.govresearchgate.net

Influence on Seizure Thresholds

Research on the influence of this compound on seizure thresholds in mice has yielded varied results depending on the seizure model used. In the intravenous pentylenetetrazole (PTZ) test, this compound did not significantly alter the seizure threshold at various doses. medchemexpress.cnresearchgate.netif-pan.krakow.pl However, in the maximal electroshock seizure threshold test, this compound at higher doses significantly raised the threshold for electroconvulsions, suggesting weak anticonvulsant properties by increasing the threshold current for the induction of tonic seizures. medchemexpress.cnresearchgate.netif-pan.krakow.plmedchemexpress.com These findings suggest that this compound does not lower the seizure threshold and may even have a protective effect against certain types of seizures. medchemexpress.cnresearchgate.netif-pan.krakow.pl

Role of Epigenetic Mechanisms (e.g., DNA Methylation)

Studies have explored the role of epigenetic mechanisms, particularly DNA methylation, in the anti-epileptogenic effects of this compound. Research in kindled rats showed that the suppression of epileptogenesis by this compound was accompanied by alterations in hippocampal DNA methylation. nih.govnih.govresearchgate.netaesnet.orgfrontiersin.org Specifically, this compound treatment was associated with a reduction in levels of 5-methylcytosine (B146107) (5mC) and a corresponding increase in 5-hydroxymethylcytosine (B124674) (5hmC) in the hippocampus. nih.govnih.govresearchgate.netfrontiersin.org Differential expression changes in enzymes involved in DNA methylation regulation, such as TET1 and DNMTs, were also observed with this compound treatment. nih.govnih.govresearchgate.netfrontiersin.org These findings suggest that this compound's anti-epileptogenic effects may be linked to its influence on DNA methylation patterns in the brain. nih.govnih.govresearchgate.netaesnet.orgfrontiersin.org

Other Neurological Conditions (e.g., Alzheimer's, Dementia, Lewy Body Disease, Stroke)

This compound has been implicated in research related to other neurological conditions, including Alzheimer's disease, dementia, Lewy body disease, and stroke. nih.govhmdb.cataylorandfrancis.comresearchgate.netnih.govresearchgate.net

Increased levels of this compound have been observed and implicated in the pathophysiology of several diseases, including Alzheimer's, dementia, and Lewy body disease. hmdb.cataylorandfrancis.comresearchgate.netresearchgate.net While elevated this compound levels are noted in these conditions, the exact nature of this association (whether causal or consequential) requires further investigation.

In the context of Alzheimer's disease, in vitro and in vivo studies have explored the neuroprotective potential of this compound. nih.govdiva-portal.orgresearchgate.netresearchgate.net Research using an aluminum-induced rat model of Alzheimer's disease demonstrated that this compound administration produced marked improvement and protection against AD-associated pathologies, including a reduction in oxidative stress and altered expression levels of genes like APP, BACE1, TNF-α, APH1A, and PSENEN. nih.govdiva-portal.orgresearchgate.net These findings suggest this compound as a potential therapeutic strategy for managing AD pathologies. nih.govdiva-portal.orgresearchgate.net

Regarding stroke, one study noted a decrease in this compound concentration in cases of stroke, potentially related to alterations in folate-dependent one-carbon metabolism. nih.gov Research also indicates that this compound may have clinical benefits in treating stroke. taylorandfrancis.comresearchgate.net

While this compound has been linked to Lewy body disease based on observed increased levels, the specific research findings on its role or potential therapeutic effects in this condition were not extensively detailed in the provided snippets. hmdb.cataylorandfrancis.comresearchgate.netresearchgate.net

Sarcosine in Cancer Research

Prostate Cancer as a Research Focus

Prostate cancer is a prevalent malignancy in men, and the identification of reliable biomarkers for its detection, prognosis, and monitoring remains a significant area of research. Sarcosine has been investigated for its potential utility in this regard, with studies exploring its levels in different biological samples and its association with various aspects of prostate cancer development and progression.

This compound as a Potential Biomarker of Progression and Metastasis

Initial research suggested that this compound could serve as a biomarker indicating the progression of prostate cancer, with elevated levels potentially correlating with more advanced and metastatic disease. brieflands.commdpi.comslu.senih.govnih.govoup.comnih.govoregonstate.edu This led to investigations into its potential as a non-invasive marker. mdpi.comnih.govnih.govoregonstate.edu

Studies have examined this compound levels in various sample types from prostate cancer patients and control groups. Metabolomic profiling has shown differential levels of this compound in prostate tissue samples when comparing benign, localized, and metastatic prostate cancer. nih.govoup.comnih.govumich.edu Specifically, this compound levels were found to be significantly higher in urine sediments and supernatants from biopsy-positive prostate cancer patients compared to biopsy-negative controls. nih.govnih.gov Elevated levels of tissue-associated this compound in prostate tumors compared to benign prostate tissue have also been confirmed in subsequent studies. nih.gov

However, research on this compound levels in plasma has yielded less consistent results, with some studies indicating that plasma this compound may not effectively differentiate between primary and advanced prostate cancer or between controls and patients with metastatic disease. brieflands.comscielo.org.za

The association between this compound levels and prostate cancer aggressiveness has been explored, with some initial findings suggesting a correlation between elevated this compound and increased aggressiveness. brieflands.commdpi.comnih.govsnmjournals.org Studies have indicated that this compound may be a predictor of aggressivity. nih.gov However, other studies have presented conflicting results, suggesting that this compound in prostate cancer tissue samples may not be a differential metabolite for aggressiveness or biochemical progression. mdpi.comuzh.ch Some research has found a stronger association between elevated serum this compound and non-aggressive cases compared to aggressive prostate cancer. oup.com

Prostate-Specific Antigen (PSA) is a widely used biomarker for prostate cancer screening and monitoring, but it has limitations in terms of specificity and sensitivity, often showing elevated levels in non-malignant conditions like benign prostatic hyperplasia (BPH). brieflands.commdpi.commedsci.org The potential of this compound as a complementary or superior biomarker to PSA has been investigated. Some studies initially suggested that the pre-diagnostic power of this compound might be higher compared to total PSA, particularly in differentiating PCa from BPH in patients with PSA values in the grey zone. brieflands.comresearchgate.netjarem.org However, other research indicates that this compound may have little merit as a biomarker and may not provide useful additional information on prostate cancer progression compared to PSA, which has been shown to correlate with T stage. scielo.org.za

Role in Prostate Cancer Pathogenesis

Beyond its potential as a biomarker, the functional role of this compound in the development and progression of prostate cancer has been investigated.

Research suggests that this compound may play a role in promoting prostate cancer cell invasion and intravasation. Studies have shown that the addition of exogenous this compound can induce an invasive phenotype in benign prostate epithelial cells. mdpi.comnih.govnih.govnih.govumich.eduscispace.com Furthermore, enzymes involved in this compound metabolism, such as glycine (B1666218) N-methyltransferase (GNMT), which produces this compound, and this compound dehydrogenase (SARDH) and pipecolic acid oxidase (PIPOX), which degrade it, appear to be dysregulated in prostate cancer. nih.govaacrjournals.org Elevated GNMT levels and reduced SARDH and PIPOX levels in prostate tumors are consistent with higher this compound levels and may contribute to increased proliferation, invasion, and intravasation. nih.govaacrjournals.org Knockdown of GNMT has been shown to inhibit cell invasion and intravasation in prostate cancer models, while overexpression of SARDH attenuated invasion. nih.govumich.eduresearchgate.netaacrjournals.orgresearchgate.net These findings substantiate a role for this compound in promoting PCa growth and progression through its influence on cellular invasiveness. nih.govplos.org

Sarcosine in Metabolic and Other Physiological Research

Role in Insulin (B600854) Resistance and Visceral Adiposity

Research suggests a potential association between sarcosine levels and insulin resistance and visceral adiposity. Studies have indicated that higher urinary concentrations of this compound are associated with increased visceral fat in overweight and obese individuals. researchgate.netnih.govnih.gov These findings suggest that this compound, along with other metabolites like trigonelline (B31793) and phenylalanine, may play roles in regulating energy balance and metabolic pathways relevant to obesity. researchgate.netnih.govnih.gov The association between this compound and visceral fat could potentially offer a non-invasive approach for estimating visceral adiposity through the analysis of biomarkers related to alterations in metabolic pathways involved in the pathophysiology of obesity. researchgate.netnih.govnih.gov

Implications in Sarcosinemia and Related Metabolic Disorders

Sarcosinemia is a rare autosomal recessive metabolic disorder characterized by elevated concentrations of this compound in the blood and urine. researchgate.netrarediseases.orgmhmedical.com This condition is caused by a deficiency in the enzyme this compound dehydrogenase (SarDH), which is responsible for converting this compound to glycine (B1666218). researchgate.netmhmedical.comontosight.ai While often considered a benign metabolic state, sarcosinemia has rarely been associated with neurodevelopmental and neurological abnormalities, including intellectual disability, seizures, and muscle weakness. researchgate.netmhmedical.comontosight.ainih.govresearchgate.net The accumulation of this compound due to SarDH deficiency is thought to disrupt normal metabolic processes. ontosight.ai Elevated this compound levels in sarcosinemia may reflect a reduced pool size of activated 1-carbon units, as this compound is a key intermediate in 1-carbon metabolism. researchgate.netnih.gov The clinical presentation of sarcosinemia can vary, and the observed association with symptoms might, in some cases, be influenced by ascertainment bias. mhmedical.com Research into the genetic basis of sarcosinemia has identified mutations in the this compound dehydrogenase gene. researchgate.netmhmedical.comresearchgate.net

Applications in Investigating Peptide Transport (e.g., Glycyl-Sarcosine and PEPT-1)

This compound is a component of glycyl-sarcosine, a dipeptide widely utilized as a model substrate for studying the intestinal uptake of dipeptides through the peptide transporter 1 (PEPT1). ebi.ac.uknih.govnih.gov PEPT1, also known as SLC15A1, is a proton-coupled cotransporter primarily located in the brush border membrane of intestinal enterocytes, playing a crucial role in the absorption of dietary di- and tripeptides. wikipedia.orgsolvobiotech.comnih.gov Glycyl-sarcosine is particularly useful in these studies due to its high stability against intracellular degradation by di-peptidases, a characteristic attributed to the N-methylation of its amide bond. nih.govnih.gov Studies using glycyl-sarcosine have helped characterize the transport function of PEPT1, showing it to be a high-capacity, low-affinity transporter for diverse di- and tripeptides. solvobiotech.com The transport of glycyl-sarcosine via PEPT1 is pH-dependent and can be inhibited by other dipeptides and peptidomimetic drugs, such as certain beta-lactam antibiotics. ebi.ac.ukphysiology.org Research using glycyl-sarcosine has also demonstrated the functional relationship between PEPT1 and the sodium-proton exchanger NHE3, which helps recover the cellular acid load caused by PEPT1 activity. ebi.ac.ukphysiology.org

Detoxification Processes and Glyphosate (B1671968) Bioremediation

This compound is involved in the detoxification of certain substances and plays a role in the bioremediation of glyphosate. ontosight.ai Glyphosate, a widely used herbicide, can be degraded by bacteria through different metabolic pathways, including the this compound pathway (also known as the C-P lyase pathway). mdpi.comumweltprobenbank.demdpi.com In this pathway, microorganisms possessing the this compound oxidase gene can degrade glyphosate without producing the potentially harmful metabolite aminomethylphosphonic acid (AMPA). mdpi.commdpi.comrepec.orgresearchgate.net Studies have investigated the potential of using bacteria, such as Lysinibacillus sphaericus and Rhodococcus soli, for glyphosate bioremediation via the this compound oxidase pathway in contaminated soils. mdpi.comrepec.orgresearchgate.netnih.gov For instance, the addition of L. sphaericus to potato crops treated with glyphosate-based herbicides showed a significant reduction in glyphosate concentration in the soil with minimal AMPA production. mdpi.comrepec.orgresearchgate.net This highlights the potential of the this compound pathway in microbial strategies for the environmentally friendly removal of glyphosate. nih.gov

Advanced Methodologies and Analytical Approaches in Sarcosine Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation techniques is widely recognized for its power in identifying and quantifying metabolites, including sarcosine, in complex mixtures. The ability of MS to provide structural information and high sensitivity makes it indispensable in this compound research.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)